molecular formula C5H13NOSi B12059593 N,N-dimethylpropan-1-amine;oxoniumylidynesilanide CAS No. 1173023-57-8

N,N-dimethylpropan-1-amine;oxoniumylidynesilanide

Cat. No.: B12059593
CAS No.: 1173023-57-8
M. Wt: 131.25 g/mol
InChI Key: NGXPAUSDWCDYGK-UHFFFAOYSA-N
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Description

N,N-dimethylpropan-1-amine;oxoniumylidynesilanide is an organic compound with the molecular formula C5H13NThis compound is a colorless liquid with a characteristic amine odor and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dimethylpropan-1-amine can be synthesized through several methods. One common method involves the reaction of propylamine with formaldehyde and formic acid. The reaction proceeds as follows: [ \text{CH3CH2CH2NH2} + \text{HCHO} + \text{HCOOH} \rightarrow \text{CH3CH2CH2N(CH3)2} + \text{CO2} + \text{H2O} ]

Industrial Production Methods

In industrial settings, N,N-dimethylpropan-1-amine is produced by the catalytic hydrogenation of N,N-dimethylpropanamide. This method involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N,N-dimethylpropanamide.

    Reduction: It can be reduced to form N,N-dimethylpropylamine.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: N,N-dimethylpropanamide.

    Reduction: N,N-dimethylpropylamine.

    Substitution: Various alkyl and acyl derivatives.

Scientific Research Applications

N,N-dimethylpropan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is used in the synthesis of biologically active compounds and as a precursor for the preparation of pharmaceuticals.

    Medicine: It is used in the development of drugs and as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: It is used in the production of surfactants, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethylpropan-1-amine involves its interaction with various molecular targets and pathways. It acts as a nucleophile in chemical reactions, attacking electrophilic centers in other molecules. This nucleophilic behavior is due to the presence of the nitrogen atom in the amine group, which has a lone pair of electrons that can be donated to form new chemical bonds .

Comparison with Similar Compounds

N,N-dimethylpropan-1-amine can be compared with other similar compounds such as:

    N,N-dimethylethylamine: Similar structure but with an ethyl group instead of a propyl group.

    N,N-dimethylbutylamine: Similar structure but with a butyl group instead of a propyl group.

    N,N-dimethylisopropylamine: Similar structure but with an isopropyl group instead of a propyl group.

Uniqueness

N,N-dimethylpropan-1-amine is unique due to its specific structure and reactivity. The presence of the propyl group provides distinct chemical properties and reactivity compared to other similar compounds .

Properties

CAS No.

1173023-57-8

Molecular Formula

C5H13NOSi

Molecular Weight

131.25 g/mol

IUPAC Name

N,N-dimethylpropan-1-amine;oxoniumylidynesilanide

InChI

InChI=1S/C5H13N.OSi/c1-4-5-6(2)3;1-2/h4-5H2,1-3H3;

InChI Key

NGXPAUSDWCDYGK-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)C.[O+]#[Si-]

Origin of Product

United States

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